molecular formula C58H85N2O13PS B586933 Fluorescein-Dipalmitoylphosphatidylethanolamine CAS No. 87706-98-7

Fluorescein-Dipalmitoylphosphatidylethanolamine

Cat. No.: B586933
CAS No.: 87706-98-7
M. Wt: 1081.353
InChI Key: LZNPLDBLBWZYIW-QZNUWAOFSA-N
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Description

Fluorescein-Dipalmitoylphosphatidylethanolamine is a fluorescent lipid derivative used extensively in biochemical and biophysical research. This compound combines the fluorescent properties of fluorescein with the lipid characteristics of dipalmitoylphosphatidylethanolamine, making it a valuable tool for studying membrane dynamics, lipid-protein interactions, and cellular processes.

Biochemical Analysis

Biochemical Properties

It is known that this compound is a fluorescent phospholipid, a membrane-surface probe which is sensitive to local electrostatic potential and pH.

Temporal Effects in Laboratory Settings

Given its use in proteomics research , it is likely that its effects and stability over time have been studied in this context.

Dosage Effects in Animal Models

Given its use in proteomics research , it is likely that its effects at different dosages have been studied in this context.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fluorescein-Dipalmitoylphosphatidylethanolamine typically involves the conjugation of fluorescein isothiocyanate with dipalmitoylphosphatidylethanolamine. The reaction is carried out in an organic solvent such as chloroform or methanol, under mild conditions to preserve the integrity of both the fluorescent and lipid moieties. The product is then purified using chromatographic techniques to obtain a high-purity compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure consistency and purity of the final product. Advanced purification techniques, such as high-performance liquid chromatography, are employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: Fluorescein-Dipalmitoylphosphatidylethanolamine primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols, which can react with the isothiocyanate group of fluorescein.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide can be used to modify the fluorescein moiety.

    Reduction Reactions: Reducing agents such as sodium borohydride can be employed to alter the lipid component.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield fluorescein-labeled amides, while oxidation reactions can produce various oxidized derivatives of fluorescein.

Scientific Research Applications

Fluorescein-Dipalmitoylphosphatidylethanolamine is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a probe for studying lipid bilayers and membrane dynamics.

    Biology: It is used in fluorescence microscopy to visualize cellular processes and track lipid movements.

    Medicine: It aids in the development of drug delivery systems by providing insights into lipid-based carriers.

    Industry: It is utilized in the formulation of fluorescent markers and sensors for various applications.

Comparison with Similar Compounds

Fluorescein-Dipalmitoylphosphatidylethanolamine is unique due to its combination of fluorescent and lipid properties. Similar compounds include:

    Rhodamine-Dipalmitoylphosphatidylethanolamine: Another fluorescent lipid derivative with different spectral properties.

    Bodipy-Dipalmitoylphosphatidylethanolamine: A lipid derivative with a different fluorescent dye, offering alternative imaging capabilities.

    NBD-Dipalmitoylphosphatidylethanolamine: A lipid derivative with a nitrobenzoxadiazole fluorescent group, used for similar applications but with distinct fluorescence characteristics.

This compound stands out due to its well-characterized fluorescence and compatibility with a wide range of experimental conditions, making it a versatile tool in scientific research.

Properties

IUPAC Name

[(2R)-3-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H85N2O13PS/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-54(63)68-42-47(71-55(64)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)43-70-74(66,67)69-38-37-59-57(75)60-44-31-34-49-48(39-44)56(65)73-58(49)50-35-32-45(61)40-52(50)72-53-41-46(62)33-36-51(53)58/h31-36,39-41,47,61-62H,3-30,37-38,42-43H2,1-2H3,(H,66,67)(H2,59,60,75)/t47-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNPLDBLBWZYIW-QZNUWAOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H85N2O13PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747794
Record name (2R)-10-[(3',6'-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)amino]-2-(hexadecanoyloxy)-5-hydroxy-5-oxo-10-sulfanylidene-4,6-dioxa-9-aza-5lambda~5~-phosphadecan-1-yl hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1081.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87706-98-7
Record name (2R)-10-[(3',6'-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)amino]-2-(hexadecanoyloxy)-5-hydroxy-5-oxo-10-sulfanylidene-4,6-dioxa-9-aza-5lambda~5~-phosphadecan-1-yl hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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